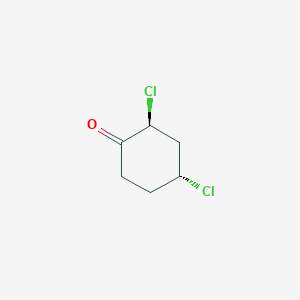
(2S,4R)-2,4-Dichlorocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2,4-Dichlorocyclohexan-1-one is a chiral compound with two stereogenic centers It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2S,4R) isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2,4-Dichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2-dione, while reduction can produce 2,4-dichlorocyclohexanol.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2,4-Dichlorocyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,4R)-2,4-Dichlorocyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to stereoselective transformations. The presence of chlorine atoms can influence the reactivity and binding affinity of the compound, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2,4-Dichlorocyclohexan-1-one: This isomer has a different stereochemistry but similar chemical properties.
(2R,4R)-2,4-Dichlorocyclohexan-1-one: Another stereoisomer with distinct reactivity and biological activity.
Cyclohexanone: The parent compound without chlorine substitutions.
Uniqueness
(2S,4R)-2,4-Dichlorocyclohexan-1-one is unique due to its specific stereochemistry, which can lead to different reactivity and selectivity in chemical reactions compared to its isomers. This makes it valuable in applications requiring precise control over molecular interactions and transformations.
Eigenschaften
CAS-Nummer |
59148-54-8 |
|---|---|
Molekularformel |
C6H8Cl2O |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
RYWOZNGENNUQOQ-UHNVWZDZSA-N |
Isomerische SMILES |
C1CC(=O)[C@H](C[C@@H]1Cl)Cl |
Kanonische SMILES |
C1CC(=O)C(CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


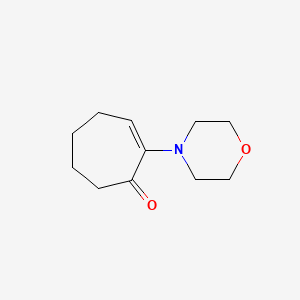
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
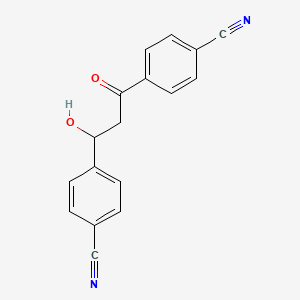
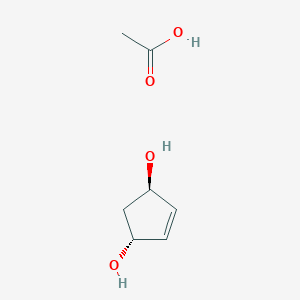
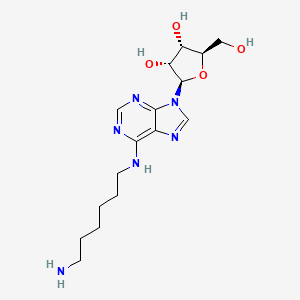
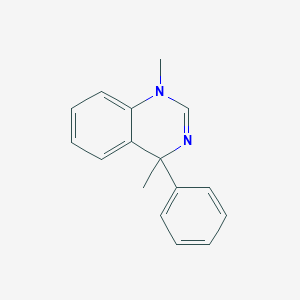
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
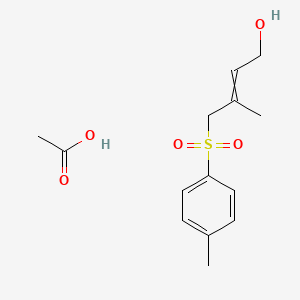
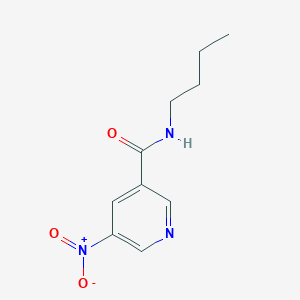
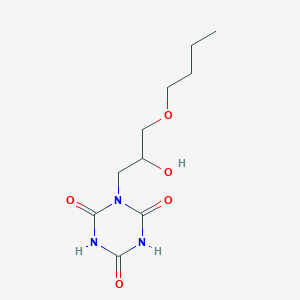
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
